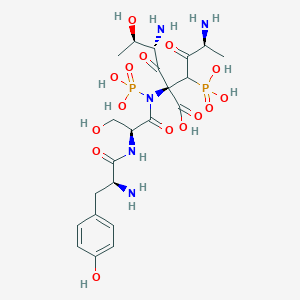![molecular formula C19H19ClN2O4 B234407 N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDP-9066, is a novel compound that has been developed for its potential therapeutic use in various diseases. The compound belongs to the benzodioxine family and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It may also inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to reduce fever in animal models of pyrexia. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anti-inflammatory and analgesic activities. It may be useful in the treatment of various inflammatory and painful conditions. However, one of the limitations of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could be the development of more effective formulations of the compound to improve its solubility and bioavailability. Another area of research could be the investigation of the compound's potential neuroprotective effects in human clinical trials. Additionally, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential applications in the treatment of other diseases such as cancer, diabetes, and cardiovascular disease, which could be explored in future studies.
Méthodes De Synthèse
The synthesis of N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps. The starting material is 3-chloro-4-nitroaniline, which is reacted with butyric anhydride to form N-(4-butyrylamino)-3-chloro-4-nitroaniline. This intermediate is then reduced using palladium on carbon to obtain N-(4-butyrylamino)-3-chloroaniline. Finally, the benzodioxine ring is formed by reacting N-(4-butyrylamino)-3-chloroaniline with phthalic anhydride in the presence of sulfuric acid.
Applications De Recherche Scientifique
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. In addition, N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Formule moléculaire |
C19H19ClN2O4 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
N-[4-(butanoylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O4/c1-2-3-18(23)22-15-6-5-13(11-14(15)20)21-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
HRTGFNCFUGJCSS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
